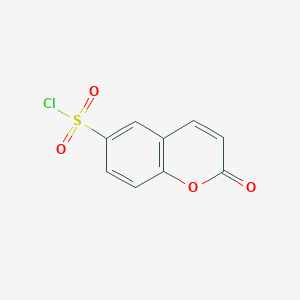

Coumarin-6-sulfonyl chloride

描述

属性

IUPAC Name |

2-oxochromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIPMBGUDSOVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370979 | |

| Record name | Coumarin-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10543-42-7 | |

| Record name | Coumarin-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Coumarin-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Coumarin-6-sulfonyl chloride, a versatile biochemical reagent. It details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a fluorescent labeling agent and the biological activities of its derivatives.

Chemical Structure and Identification

This compound, systematically named 2-oxo-2H-chromene-6-sulfonyl chloride, is a derivative of coumarin (B35378), a natural compound belonging to the benzopyrone family. The core structure consists of a fused benzene (B151609) and α-pyrone ring. A sulfonyl chloride group (-SO₂Cl) is substituted at the 6th position of the coumarin scaffold. This reactive group is key to its utility in derivatizing other molecules.

SMILES: C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl[1][2]

InChI: InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H[1]

Physicochemical and Spectral Data

The key properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClO₄S | [1][3][4] |

| Molecular Weight | 244.65 g/mol | [1][3][4] |

| CAS Number | 10543-42-7 | [1][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 110-113 °C | [3][6] |

| Boiling Point | 431.6 °C at 760 mmHg | [3] |

| Density | 1.591 g/cm³ | [3] |

| Water Solubility | Slightly soluble | [3][6] |

| Storage | Inert atmosphere, Room Temperature | [3][6] |

| Sensitivity | Moisture Sensitive | [3][6] |

Table 2: Spectral Properties

| Spectral Data | Description | Reference |

| ¹H NMR | A published spectrum shows characteristic peaks for the aromatic protons of the coumarin ring system. | [7] |

| Infrared (IR) | An ATR-IR spectrum is available, which would show characteristic peaks for the C=O (lactone), S=O (sulfonyl), and C-Cl bonds. | [1] |

| Fluorescence | Derivatives exhibit fluorescence, typically with excitation around 470 nm and emission around 520 nm. The exact wavelengths and quantum yield are highly dependent on the solvent and the nature of the derivative. | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of coumarin. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the coumarin ring.

Materials:

-

Coumarin

-

Chlorosulfonic acid (HSO₃Cl)

-

Dry reaction vessel with a stirrer

-

Ice bath

-

Quenching solution (ice water)

-

Filtration apparatus

Protocol:

-

In a dry reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, carefully add coumarin.

-

Slowly and dropwise, add an excess of chlorosulfonic acid to the coumarin with continuous stirring. The temperature should be maintained at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any remaining acid.

-

Dry the product under vacuum to yield this compound.

This protocol is based on the general reaction for the synthesis of coumarin sulfonamides, which begins with the preparation of the sulfonyl chloride intermediate.[7]

Protocol for Labeling Amines

This compound is an amine-reactive reagent used to fluorescently label proteins, amino acids, and other amine-containing molecules. The sulfonyl chloride group reacts with primary and secondary amines to form a stable sulfonamide bond.[3][6][9]

Materials:

-

Protein or amine-containing molecule of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column or dialysis tubing for purification

Protocol:

-

Protein Preparation: Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of ~10 mg/mL. Sulfonyl chlorides are unstable in DMSO.[9]

-

Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. For sulfonyl chlorides, incubation at 4°C is often recommended.[6]

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Alternatively, dialysis can be performed against the storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the coumarin dye.

Applications in Research and Drug Development

Fluorescent Labeling and Probes

The primary application of this compound is as a fluorescent tag.[3] Once conjugated to a target molecule, the coumarin moiety allows for sensitive detection and quantification using fluorescence spectroscopy, microscopy, and flow cytometry. Coumarin-based probes are valued for their sensitivity to the local environment, which can provide information on properties like polarity and viscosity.[10] Coumarin derivatives are used to develop fluorescent probes for detecting biologically important species such as hydrogen sulfide (B99878) and hypochlorite (B82951).[11][12][13]

Caption: Workflow for fluorescently labeling proteins with this compound.

Derivatives in Drug Discovery

While this compound itself is a reagent, its derivatives (coumarin sulfonamides) have garnered significant interest in drug discovery for their wide range of biological activities.[5][14] These activities include anticancer, anti-inflammatory, antibacterial, and enzyme inhibition properties.[5][14]

The anticancer effects of coumarin derivatives are often linked to their ability to modulate key cellular signaling pathways. For instance, various coumarin compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[3][15] They can also affect other pathways such as NF-κB and MAPK, which are involved in inflammation and cancer progression.[1]

Caption: Simplified PI3K/AKT pathway, a target for some anticancer coumarin derivatives.

Safety and Handling

This compound is classified as a corrosive substance.[3] It causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 4. jbino.com [jbino.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Coumarin-6-sulfonyl Chloride: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and key applications of Coumarin-6-sulfonyl chloride. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize fluorescent probes and labeling agents in their work.

Core Chemical Properties

This compound is a fluorescent compound widely employed as a derivatizing agent for the sensitive detection and quantification of various nucleophilic species. Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₅ClO₄S |

| Molecular Weight | 244.65 g/mol [1][2] |

| CAS Number | 10543-42-7[1][2] |

| Appearance | Beige powder |

| Melting Point | 110-113 °C |

| Solubility | Soluble in DMSO, slightly soluble in water.[3] |

| Excitation Maximum (λex) | ~360 nm[3] |

| Emission Maximum (λem) | ~460 nm (in alkaline conditions)[3] |

| Synonyms | 2-Oxo-2H-chromene-6-sulfonyl chloride, 6-(Chlorosulfonyl)coumarin |

Synthesis and Reactivity

The primary utility of this compound lies in its reactivity towards nucleophiles. The sulfonyl chloride moiety is an excellent leaving group, facilitating the formation of stable sulfonamide or sulfonate ester linkages with primary and secondary amines (including amino acids and proteins) and phenols, respectively. These reactions typically proceed under mild alkaline conditions.

Experimental Protocols

Derivatization of Phenols for HPLC Analysis

This protocol is adapted from a method for the analysis of phenols in water samples.

Materials:

-

This compound (C6SCl) solution (0.1 M in acetone)

-

Phenol (B47542) or chlorophenol solution (0.01 M)

-

Sodium carbonate solution (pH 9.0)

-

Dilute Hydrochloric Acid (HCl)

-

50% Ethanol (B145695)/Toluene (B28343) mixture for recrystallization

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

To a 100 mL solution of the phenol in sodium carbonate (pH 9.0), slowly add 25 mL of the this compound solution dropwise over 20 minutes while stirring at room temperature.

-

Continue stirring the reaction mixture for an additional 2 hours under subdued light.

-

A solid product should form. Filter the contents and collect the residue.

-

Wash the residue with dilute HCl until the washings are neutral, followed by a final wash with water.

-

Dry the crude product in a vacuum desiccator.

-

Recrystallize the crude product from a 50% ethanol and toluene mixture to obtain the pure derivatized phenol.

-

The resulting phenol-coumarin sulfonate derivatives can be analyzed by reversed-phase HPLC with fluorescence detection (λex = 360 nm and λem = 460 nm).[4]

General Protocol for Labeling Amines and Amino Acids

This is a generalized procedure based on the known reactivity of sulfonyl chlorides with amines.

Materials:

-

This compound

-

Amine or amino acid of interest

-

Aqueous buffer (e.g., sodium bicarbonate or sodium carbonate, pH 8.5-9.5)

-

Organic co-solvent (e.g., DMSO or acetonitrile) if the amine is not fully soluble in the aqueous buffer.

Procedure:

-

Dissolve the amine or amino acid in the aqueous buffer to a desired concentration.

-

Prepare a stock solution of this compound in an organic co-solvent.

-

Add the this compound solution to the amine/amino acid solution with stirring. A molar excess of the labeling reagent may be required.

-

Allow the reaction to proceed at room temperature for a period of 1 to 4 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques (e.g., column chromatography or preparative HPLC) to isolate the fluorescently labeled product.

Visualizations

The following diagrams illustrate the experimental workflow for the derivatization of phenols and a general representation of the labeling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Innovation of 6-sulfonamide-2 H -chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02143F [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Coumarin-6-sulfonyl Chloride from Coumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Coumarin-6-sulfonyl chloride, a valuable intermediate in the development of fluorescent probes and pharmacologically active agents. This document details the underlying chemistry, provides a plausible experimental protocol, and outlines the necessary steps for the successful synthesis and purification of the target compound, based on established chemical principles and analogous reactions.

Introduction

Coumarin (B35378) and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound is a key synthetic intermediate, enabling the introduction of the coumarin-6-sulfonyl moiety onto various molecules such as amines, phenols, and amino acids. This functionalization is instrumental in the development of fluorescent labels for biological imaging and in the synthesis of novel therapeutic agents, including enzyme inhibitors. The direct chlorosulfonation of coumarin presents a straightforward approach to obtaining this important building block.

Synthetic Pathway

The synthesis of this compound from coumarin is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. In this one-step process, coumarin is treated with chlorosulfonic acid. The electrophile, chlorosulfonium ion (+SO2Cl), is generated in situ and attacks the electron-rich benzene (B151609) ring of the coumarin molecule. The substitution occurs preferentially at the 6-position due to the directing effects of the fused lactone ring.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from coumarin. This protocol is based on general procedures for the chlorosulfonation of aromatic compounds[1][2][3].

3.1. Materials and Reagents

-

Coumarin (C9H6O2)

-

Chlorosulfonic acid (ClSO3H)

-

Ice

-

Deionized water

-

Dichloromethane (for extraction, optional)

-

Anhydrous sodium sulfate (B86663) (for drying, optional)

-

Suitable solvent for recrystallization (e.g., benzene, toluene, or a mixture of ethyl acetate (B1210297) and hexanes)

3.2. Equipment

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and flask for vacuum filtration

-

Glassware for recrystallization

-

Fume hood

3.3. Reaction Procedure

-

In a fume hood, place a magnetic stir bar in a clean, dry round-bottom flask and cool it in an ice bath to 0°C.

-

Carefully add an excess of chlorosulfonic acid (e.g., 5 molar equivalents relative to coumarin) to the cooled flask.

-

While maintaining the temperature at 0°C and stirring vigorously, slowly add coumarin (1 molar equivalent) in small portions to the chlorosulfonic acid. The addition should be controlled to prevent a rapid increase in temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done with constant stirring to ensure efficient quenching of the excess chlorosulfonic acid and precipitation of the product.

-

The solid precipitate of crude this compound is then collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

3.4. Purification

-

The crude product can be purified by recrystallization from a suitable solvent. The choice of solvent may require some experimentation, but solvents such as benzene, toluene, or a mixture of ethyl acetate and hexanes are often effective for sulfonyl chlorides.

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data

Due to the lack of specific literature data for the synthesis of this compound from coumarin, the following table presents typical reaction parameters based on analogous chlorosulfonation reactions of aromatic compounds[1][3].

| Parameter | Value/Range | Notes |

| Molar Ratio (Coumarin:Chlorosulfonic Acid) | 1 : 3-6 | An excess of chlorosulfonic acid is typically used to drive the reaction to completion. |

| Reaction Temperature | 0°C to 25°C | A low temperature is often preferred to minimize side reactions. A specific reference mentions 0°C for the chlorosulfonation of coumarin. |

| Reaction Time | 1 - 6 hours | Reaction time will depend on the scale and temperature. Monitoring by TLC is recommended. |

| Yield | 70 - 90% | This is an estimated yield based on similar reactions. The actual yield may vary. |

Logical Relationships in Synthesis

The successful synthesis of this compound relies on a series of logical steps and considerations, from the choice of reagents to the final purification.

Caption: Key logical steps in the synthesis of this compound.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction mixture is highly exothermic and should be performed slowly and with caution.

Conclusion

The synthesis of this compound from coumarin via direct chlorosulfonation is a feasible and direct method for obtaining this versatile synthetic intermediate. By carefully controlling the reaction conditions, particularly the temperature, and following a standard aqueous work-up and purification protocol, researchers can successfully synthesize this compound for its various applications in drug discovery and the development of fluorescent probes. The provided protocol, based on established chemical literature, offers a solid foundation for the laboratory-scale production of this compound.

References

Spectroscopic and Synthetic Profile of 2-Oxo-2H-chromene-6-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and reactivity of 2-Oxo-2H-chromene-6-sulfonyl chloride, a key intermediate in the development of novel coumarin-based compounds with potential therapeutic applications.

Spectroscopic Data

The structural elucidation of 2-Oxo-2H-chromene-6-sulfonyl chloride is supported by various spectroscopic techniques. The available data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

The proton NMR spectrum provides characteristic signals for the coumarin (B35378) ring system.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 9.6 | H-4 |

| 7.82 | dd | 8.4, 2.0 | H-5 |

| 6.50 | d | 9.6 | H-3 |

| - | - | - | H-7 |

| - | - | - | H-8 |

Note: Complete assignment for H-7 and H-8 is not explicitly provided in the available literature. A doublet of doublets for H-5 suggests ortho and meta coupling.

¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) Data:

Experimental Protocols

Synthesis of 2-Oxo-2H-chromene-6-sulfonyl chloride

This protocol describes the synthesis of the title compound via chlorosulfonation of coumarin.[1]

Materials:

-

Coumarin

-

Chlorosulfonic acid (ClSO₃H)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Cool chlorosulfonic acid in an ice bath to 0°C.

-

Slowly add coumarin to the cooled chlorosulfonic acid with constant stirring.

-

Maintain the reaction temperature at 0°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for a specified period to ensure complete reaction.

-

Upon completion, the reaction mixture is typically worked up by carefully pouring it onto crushed ice to precipitate the product.

-

The crude product is then collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

General Protocol for NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring NMR spectra of coumarin derivatives.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

General Protocol for Infrared (IR) Spectroscopic Analysis

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc.

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the coumarin core include C=O stretching (lactone) around 1700-1750 cm⁻¹ and C=C stretching of the aromatic and pyrone rings in the 1600-1450 cm⁻¹ region. The S=O stretching bands for the sulfonyl chloride group are expected in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).

General Protocol for Mass Spectrometric (MS) Analysis

Instrumentation:

-

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Sample Introduction:

-

For EI-MS, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and infused into the ion source.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range.

-

The molecular ion peak [M]⁺ or [M+H]⁺ should be observed, corresponding to the molecular weight of the compound (244.65 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to 2-Oxo-2H-chromene-6-sulfonyl chloride.

Caption: Synthesis of 2-Oxo-2H-chromene-6-sulfonyl chloride from coumarin.

Reaction Pathway: Sulfonamide Formation

2-Oxo-2H-chromene-6-sulfonyl chloride is a versatile intermediate for the synthesis of various sulfonamide derivatives. The general reaction with a primary or secondary amine is depicted below.

Caption: General reaction of 2-Oxo-2H-chromene-6-sulfonyl chloride with an amine.

References

The Spectroscopic World of Coumarins: A Technical Guide to Fluorescence Excitation and Emission

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) dyes, a prominent class of fluorescent molecules, are indispensable tools in a myriad of scientific disciplines, particularly in biological research and drug development. Their utility stems from their advantageous photophysical properties, including high fluorescence quantum yields, excellent photostability, and a structural scaffold that is readily amenable to chemical modification. This adaptability allows for the fine-tuning of their spectral characteristics to suit a wide range of applications, from cellular imaging to the development of sensitive molecular probes.

This in-depth technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of coumarin dyes. It is designed to serve as a practical resource for researchers, offering a compilation of quantitative spectral data, detailed experimental protocols for fluorescence measurements, and a visual exploration of the signaling pathways and experimental workflows where these versatile fluorophores play a pivotal role. By understanding the core principles of coumarin fluorescence, scientists can better leverage these powerful tools to advance their research endeavors.

Core Photophysical Properties of Coumarin Dyes

The fluorescence of coumarin dyes is intrinsically linked to their chemical structure, which is based on the 2H-chromen-2-one core. Substituents on this benzopyrone ring system profoundly influence the intramolecular charge transfer (ICT) character upon photoexcitation, which in turn dictates the excitation and emission wavelengths, quantum yield, and molar extinction coefficient.

Data Presentation: A Comparative Summary of Coumarin Photophysical Properties

The following tables summarize key photophysical parameters for a selection of commonly used coumarin dyes. These values are typically measured in ethanol (B145695) or other organic solvents and can vary depending on the specific experimental conditions, such as solvent polarity and pH.

| Coumarin Dye | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Coumarin 1 | 373 | 450 | 0.73[1] | 23,500[1] |

| Coumarin 6 | ~370 | ~457 | - | - |

| Coumarin 30 | 408[2] | 478[2] | 0.67[3] | 42,800[3] |

| Coumarin 153 | ~355 | - | - | - |

| Coumarin 314 | 436 | - | 0.68 - 0.86[4] | 46,800[4] |

| 7-Hydroxy-4-methylcoumarin | - | - | - | - |

| 7-Amino-4-methylcoumarin | - | - | - | - |

Experimental Protocols: Measuring Fluorescence Excitation and Emission Spectra

Accurate determination of the fluorescence properties of coumarin dyes is crucial for their effective application. The following provides a generalized methodology for measuring excitation and emission spectra using a spectrofluorometer.

Sample Preparation

-

Solvent Selection: Choose a solvent that is transparent in the excitation and emission regions of the coumarin dye and in which the dye is soluble. Spectroscopic grade solvents are recommended to avoid interference from fluorescent impurities.

-

Concentration: Prepare a dilute solution of the coumarin dye. The absorbance of the solution at the excitation wavelength should typically be kept below 0.1 to minimize inner filter effects.

-

Cuvette: Use a quartz cuvette for measurements in the UV-visible region. Ensure the cuvette is clean and free of scratches.

Instrument Setup and Measurement

-

Instrument: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Scan the excitation monochromator across a range of wavelengths.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum absorption (determined from the excitation spectrum or a separate absorbance measurement).

-

Scan the emission monochromator across a range of wavelengths, typically starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Data Correction: Raw fluorescence spectra should be corrected for instrumental factors, such as the wavelength-dependent output of the light source and the sensitivity of the detector.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The unique spectral properties of coumarin dyes make them excellent probes for elucidating complex biological processes. The following diagrams, generated using the DOT language for Graphviz, illustrate key applications.

Signaling Pathway: Enzymatic Activation of a Coumarin-Based Fluorescent Probe

Many coumarin derivatives are designed as "pro-fluorophores," which are initially non-fluorescent but become highly fluorescent upon enzymatic cleavage of a specific recognition moiety. A common example is the use of coumarin-based probes to detect the activity of β-galactosidase, an enzyme often used as a reporter in molecular biology and a biomarker for certain diseases.

Caption: Enzymatic activation of a coumarin-based β-galactosidase probe.

Experimental Workflow: Fluorescence-Based Measurement of Enzyme Activity

This workflow outlines the general steps for quantifying enzyme activity using a coumarin-based pro-fluorescent substrate.

Caption: Workflow for a fluorescence-based enzyme activity assay.

Logical Relationship: Hypoxia Detection Using a Nitroreductase-Activated Coumarin Probe

Tumor hypoxia is a critical factor in cancer progression and treatment resistance. Certain coumarin probes are designed to be activated by nitroreductase enzymes, which are upregulated under hypoxic conditions. This allows for the fluorescent visualization of hypoxic regions in tissues.[5][6]

Caption: Logical pathway for hypoxia detection with a coumarin probe.

References

Illuminating the Core: A Technical Guide to the Fluorescence of Coumarin Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanisms governing the fluorescence of coumarin (B35378) sulfonamide derivatives. These compounds have emerged as a versatile class of fluorophores with significant applications in biomedical research and drug discovery, primarily owing to their responsive and tunable photophysical properties. This document provides a comprehensive overview of their synthesis, core fluorescence principles, quantitative photophysical data, detailed experimental protocols, and their application in biological signaling pathways.

Core Principles of Fluorescence in Coumarin Sulfonamides

The fluorescence of coumarin sulfonamide derivatives is intrinsically linked to the electronic properties of the coumarin core, which is a benzopyran-2-one scaffold. The inherent π-conjugated system of this scaffold is responsible for its ability to absorb and emit light.[1] The introduction of a sulfonamide group (-SO₂NHR) and other substituents at various positions on the coumarin ring significantly modulates the photophysical properties of the molecule. The fluorescence mechanism is primarily governed by processes such as Intramolecular Charge Transfer (ICT), and in some cases, Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT): The most dominant mechanism influencing the fluorescence of coumarin sulfonamides is ICT. The coumarin core typically acts as an electron acceptor, while strategically placed electron-donating groups (EDGs), such as amino or hydroxyl groups, particularly at the 7-position, act as electron donors.[2] The sulfonamide group, depending on its substitution, can also influence the electronic distribution.

Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In coumarin sulfonamides with a donor-acceptor architecture, this excitation leads to a significant redistribution of electron density, creating a more polar excited state (S₁) compared to the ground state (S₀). This change in dipole moment is a hallmark of an ICT process.[3] The relaxation of this ICT state back to the ground state results in the emission of a photon, i.e., fluorescence.

The energy of the emitted photon, and thus the color of the fluorescence, is highly sensitive to the local environment. In polar solvents, the polar excited state is stabilized, leading to a lower energy gap between the excited and ground states and resulting in a red-shift (bathochromic shift) of the emission spectrum. This solvent-dependent shift is known as solvatochromism.[4]

Photoinduced Electron Transfer (PET): In certain designs of coumarin sulfonamide probes, a PET mechanism can be operative. This typically involves a recognition moiety linked to the coumarin fluorophore that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the recognition moiety, the PET process is inhibited, leading to a "turn-on" of fluorescence.[5]

Quantitative Photophysical Data

The photophysical properties of coumarin sulfonamide derivatives are highly dependent on their specific chemical structure and the solvent environment. The following table summarizes key quantitative data for a selection of these compounds, compiled from various sources.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Solvent | Reference |

| 7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-sulfonamide (9a) | - | - | - | - | - | [3] |

| N-(4-Bromophenyl)-7-(diethylamino)-2-oxo-2H-chromene-3-sulfonamide (9b) | - | - | - | - | - | [3] |

| 7-(Diethylamino)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide (9c) | - | - | - | - | - | [3] |

| 4-(7-Methoxy-coumarin-4-yl-acetamido)-benzenesulfonamide | - | - | - | - | - | [6] |

| Coumarin-6-sulfonamide derivatives (general) | - | - | - | - | - | [7] |

Experimental Protocols

General Synthesis of Coumarin-6-sulfonyl Chloride

This protocol describes a common first step in the synthesis of various coumarin-6-sulfonamide derivatives.

Materials:

-

Coumarin

-

Chlorosulfonic acid

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Drying tube (e.g., with calcium chloride)

-

Filtration apparatus (e.g., Büchner funnel)

-

Cyclohexane (B81311) (for recrystallization)

Procedure:

-

Cool a round-bottom flask containing chlorosulfonic acid in an ice bath with stirring.

-

Slowly add coumarin powder to the cooled chlorosulfonic acid. Maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.

-

Carefully pour the reaction mixture over crushed ice.

-

A solid precipitate of this compound will form.

-

Collect the solid by filtration, washing with cold water.

-

Recrystallize the crude product from cyclohexane to obtain pure this compound.[2]

Synthesis of Coumarin Sulfonamides from Sulfonyl Chloride

This protocol outlines the reaction of a coumarin sulfonyl chloride with an amine to form the corresponding sulfonamide.

Materials:

-

Coumarin sulfonyl chloride (e.g., this compound)

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃)

-

Solvent-free conditions or an appropriate solvent (e.g., dichloromethane, acetonitrile)

-

Mortar and pestle (for solvent-free reaction)

-

Magnetic stirrer and reflux apparatus (for solvent-based reaction)

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Silica (B1680970) gel for column chromatography

Procedure (Solvent-Free):

-

Grind a mixture of coumarin sulfonyl chloride, the desired amine, and potassium carbonate in a mortar and pestle.

-

Monitor the reaction progress using TLC.

-

Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7]

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of a coumarin sulfonamide derivative relative to a known standard (e.g., Rhodamine 101 or Quinine Sulfate).

Materials:

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Coumarin sulfonamide derivative (sample)

-

Fluorescence standard with known quantum yield (e.g., Rhodamine 101 in ethanol, Φ_f = 1.0)[8]

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation wavelength is one where both the sample and standard have significant absorbance.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_f) of the sample using the following equation:

Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

If the same solvent is used for both the sample and the standard, the refractive index term (η_sample² / η_std²) becomes 1.[8][9]

-

Visualization of Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the fluorescence of coumarin sulfonamide derivatives.

Caption: Intramolecular Charge Transfer (ICT) mechanism in coumarin sulfonamides.

Caption: General synthetic workflow for coumarin sulfonamide derivatives.

Caption: Detection of Carbonic Anhydrase IX using a coumarin sulfonamide probe.[10][11]

Caption: Caspase-3 activation detection using a "turn-on" coumarin sulfonamide probe.[12][13]

Conclusion

Coumarin sulfonamide derivatives represent a powerful and versatile class of fluorescent molecules. Their fluorescence is primarily governed by an intramolecular charge transfer mechanism, which makes their photophysical properties highly sensitive to their chemical structure and local environment. This responsiveness, coupled with their synthetic accessibility, has led to their development as valuable probes for a range of biological targets, including enzymes implicated in cancer and apoptosis. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and apply these promising fluorophores in their scientific endeavors. Further research focusing on the systematic compilation of quantitative photophysical data for a wider array of coumarin sulfonamide derivatives will undoubtedly accelerate their application in drug discovery and biomedical imaging.

References

- 1. SU1325050A1 - Method of producing 7-amino-4-methylcoumarin - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jascoinc.com [jascoinc.com]

- 10. Insights into the effect of elaborating coumarin-based aryl enaminones with sulfonamide or carboxylic acid functionality on carbonic anhydrase inhibitory potency and selectivity [flore.unifi.it]

- 11. Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Imaging of caspase-3 activation in HeLa cells stimulated with etoposide using a novel fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Coumarin-6-Sulfonamides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The intersection of coumarin (B35378) and sulfonamide pharmacophores has given rise to a promising class of novel compounds: coumarin-6-sulfonamides. These hybrid molecules are attracting significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide synthesizes the current research on these compounds, presenting their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. The focus is on their anticancer, enzyme inhibitory, and antimicrobial properties, providing a comprehensive resource for professionals engaged in drug discovery and development.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Coumarin-6-sulfonamide derivatives have emerged as potent anti-proliferative agents against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Analysis of Anticancer Potency

The cytotoxic effects of various coumarin-6-sulfonamide compounds have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A summary of these findings is presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 13a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 | [1][2][3] |

| 15a | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 | [1][2][3] |

| 9c | MDA-MB-231 (Breast Cancer) | 9.33 | [4] |

| 76 | MCF-7 (Breast Cancer) | 10.62 | [5] |

| 104a | Caco-2 (Colon Cancer) | 8.53 ± 0.72 | [6] |

| 16b | MCF-7 (Breast Cancer) | 1.07 | [7] |

| 5g | DU-145 (Prostate Cancer) | 12.2 ± 0.5 | [8][9] |

| 5f | DU-145 (Prostate Cancer) | 12.7 ± 0.7 | [8][9] |

| 5a | DU-145 (Prostate Cancer) | 16.3 ± 0.6 | [8][9] |

Mechanism of Action: Inducing Programmed Cell Death

Several studies have elucidated the apoptotic mechanisms induced by these compounds. For instance, compounds 13a and 15a have been shown to induce apoptosis in HepG2 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[1][2][3] Furthermore, compound 13a was observed to cause a significant increase in the percentage of cells in the Pre-G1 phase of the cell cycle, indicative of apoptosis, and an arrest in the G2-M phase.[1][2][3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Novel coumarin-6-sulfonamides as apoptotic anti-proliferative agents: synthesis, in vitro biological evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

Coumarin-6-sulfonyl chloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Coumarin-6-Sulfonyl Chloride

This compound is a fluorescent labeling reagent utilized for the derivatization of primary and secondary amines, amino acids, and phenols. Its core structure features a coumarin (B35378) fluorophore, which imparts favorable spectroscopic properties to its conjugates, enabling sensitive detection in various analytical techniques.

| Identifier | Value |

| CAS Number | 10543-42-7 |

| Molecular Formula | C₉H₅ClO₄S |

| Molecular Weight | 244.65 g/mol |

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound and its derivatives is presented below. It is important to note that the spectroscopic properties, such as quantum yield and extinction coefficient, are often reported for the derivatized fluorophore (e.g., "Coumarin 6") rather than the reactive sulfonyl chloride itself.

| Property | Value |

| Melting Point | 110-113 °C |

| Boiling Point | 431.6 °C at 760 mmHg |

| Appearance | White to crystalline powder |

| Solubility | Slightly soluble in water. Soluble in organic solvents like acetone (B3395972) and acetonitrile. |

| Excitation Wavelength (λex) of Derivatives | ~360 nm |

| Emission Wavelength (λem) of Derivatives | ~460 nm |

| Molar Extinction Coefficient (ε) of Coumarin 6 | 54,000 cm⁻¹M⁻¹ at 459.25 nm (in ethanol)[1] |

| Fluorescence Quantum Yield (Φ) of Coumarin 6 | 0.78 (in ethanol)[1][2] |

Experimental Protocols

Derivatization of Phenols for HPLC Analysis

This protocol is adapted from a method for the analysis of phenols in water samples.[3][4]

Materials:

-

This compound (C6SCl) solution (0.1 M in acetone)

-

Phenol (B47542) or chlorophenol solution (0.01 M)

-

Sodium carbonate buffer (pH 9.0)

-

Acetone

-

Dilute Hydrochloric Acid (HCl)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a 0.01 M solution of the phenol sample in sodium carbonate buffer (pH 9.0).

-

While stirring the phenol solution at room temperature, add a 0.1 M solution of this compound in acetone dropwise over a 20-minute period.

-

Continue stirring the reaction mixture for an additional 2 hours under subdued light.

-

A solid product, the sulfonated phenol derivative, will form. Collect the solid by filtration.

-

Wash the collected residue with dilute HCl until the washings are neutral.

-

Subsequently, wash the residue with water.

-

Dry the final product in a vacuum desiccator.

-

For further purification, the crude product can be recrystallized from a 50% ethanol and toluene mixture.

-

The resulting derivatives can be analyzed by reversed-phase HPLC with fluorescence detection set at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[3][4]

General Protocol for the Sulfonylation of Amines

The following is a general procedure for the reaction of sulfonyl chlorides with amines, which can be adapted for this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., pyridine (B92270), triethylamine)

Procedure:

-

Dissolve the amine in an aprotic solvent.

-

Add a base, such as pyridine or triethylamine, to the solution.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive amines.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography.

Applications in Cellular Imaging

While direct studies detailing the use of this compound for cellular imaging are limited, the closely related compound "Coumarin 6" is widely used as a fluorescent probe in this field. Coumarin 6 is often encapsulated within nanoparticles to study cellular uptake and drug delivery mechanisms.[5][6][7][8] These studies leverage the bright fluorescence and hydrophobic nature of the coumarin core to visualize the distribution of the nanoparticles within cells. It is plausible that this compound could be used to fluorescently label amine-containing components within cells for imaging purposes, though specific protocols for this application are not well-documented in the reviewed literature.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific studies in the scientific literature that utilize this compound for the direct investigation of cellular signaling pathways. Its primary application remains as a derivatizing agent for analytical purposes.

Below are diagrams illustrating the experimental workflows for the derivatization of phenols and a general workflow for amine derivatization.

References

- 1. PhotochemCAD | Coumarin 6 [photochemcad.com]

- 2. omlc.org [omlc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility and stability of Coumarin-6-sulfonyl chloride

An In-depth Technical Guide to the Solubility and Stability of Coumarin-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (C9H5ClO4S), a widely used fluorescent labeling and derivatizing agent. Understanding these core physicochemical properties is critical for ensuring the accuracy, reproducibility, and success of experimental outcomes in research and development.

Physicochemical Properties

This compound is a beige, crystalline powder. It is primarily utilized as a reagent to introduce a fluorescent coumarin (B35378) label onto primary and secondary amines, phenols, and other nucleophiles under mild conditions.[1] The sulfonyl chloride group is highly reactive, making the compound an effective derivatizing agent but also susceptible to degradation, particularly by moisture.

Solubility Profile

The solubility of this compound is a key consideration for its use in various experimental settings. While comprehensive quantitative data is limited in publicly available literature, a summary of its solubility in common laboratory solvents is presented below. The compound's low aqueous solubility is a notable feature, which can protect it from rapid hydrolysis.[2][3]

Table 1: Solubility Data for this compound

| Solvent | Formula | Solubility (Qualitative) | Solubility (Quantitative) | Notes |

| Water | H₂O | Slightly Soluble[4][5][6] | Data Not Available | Low solubility provides some protection against immediate hydrolysis.[2][3] |

| Dimethyl Sulfoxide | (CH₃)₂SO | Soluble[7] | ~3 mg/mL | Value is for the related compound Coumarin 6 and should be used as an estimate. Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility and degrade the compound.[8] |

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Data Not Available | Data Not Available | Aprotic polar solvents are generally suitable for reactions with sulfonyl chlorides. |

| Acetonitrile (B52724) | CH₃CN | Data Not Available | Data Not Available | Commonly used as a reaction solvent for fluorescent labeling. |

| Dichloromethane | CH₂Cl₂ | Data Not Available | Data Not Available | Often used in synthesis and work-up procedures involving sulfonyl chlorides. |

| Ethanol | C₂H₅OH | Data Not Available | Data Not Available | Protic nature may lead to solvolysis over time. |

Stability Profile

The stability of this compound is fundamentally influenced by its reactive sulfonyl chloride moiety. The compound is categorized as moisture-sensitive, and appropriate handling and storage are crucial to maintain its integrity.[4][5]

Table 2: Stability Characteristics of this compound

| Condition | Stability Assessment | Degradation Product (Predicted) | Notes |

| Solid State | Stable for at least 2 years when stored at -20°C.[7] | N/A | Must be protected from light and moisture.[7] Recommended storage is at room temperature or -20°C in a tightly sealed container under an inert atmosphere.[1] |

| Aqueous Solution | Unstable; undergoes hydrolysis. | Coumarin-6-sulfonic acid | The sulfonyl chloride group reacts with water. The rate is dependent on pH, temperature, and buffer composition. |

| Organic Solvents | Stability varies. Generally stable in anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for short periods. Unstable in protic solvents (e.g., alcohols) due to solvolysis. | Corresponding sulfonic acid or ester | Stock solutions in anhydrous DMSO should be used fresh. One supplier suggests storage at -80°C for 6 months or -20°C for 1 month for solutions.[9] |

| pH | Unstable in both acidic and basic aqueous conditions. | Coumarin-6-sulfonic acid | Hydrolysis is catalyzed by both acid and base. Fluorescence of its derivatives is typically observed in alkaline conditions.[7] |

| Incompatibility | Incompatible with strong oxidizing agents and bases.[4][5] | Various | Bases will accelerate the degradation and reaction with nucleophiles. |

Experimental Protocols

Detailed, standardized protocols for assessing the solubility and stability of reagents like this compound are essential for experimental consistency.

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Caption: Workflow for determining compound solubility.

Methodology:

-

Preparation: Accurately weigh 1-5 mg of this compound into a clear glass vial.

-

Solvent Addition: Add a precise starting volume (e.g., 100 µL) of the desired anhydrous solvent to the vial.

-

Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particles remain, place the vial in a sonicator bath for 5-10 minutes.

-

Visual Observation: Inspect the solution visually against a light and dark background to check for any undissolved solid material.

-

Incremental Solvent Addition: If the solid is not fully dissolved, add another known aliquot of solvent to decrease the concentration. Repeat steps 3 and 4.

-

Quantification: Once the solid is fully dissolved, the solubility is determined to be at least the concentration calculated from the total volume of solvent added. For a more precise measurement (saturated solubility), a suspension can be agitated for an extended period, centrifuged, and the supernatant concentration measured via UV-Vis spectrophotometry or HPLC.

Protocol for Assessing Stability (Hydrolysis)

This protocol uses HPLC to monitor the degradation of this compound in solution over time.

Caption: Experimental workflow for evaluating hydrolytic stability.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) of this compound in anhydrous acetonitrile.

-

Test Solution: Dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final concentration of acetonitrile should be kept low (<5%) to minimize its effect on the reaction.

-

Time-Zero Analysis: Immediately after preparing the test solution, inject an aliquot onto a calibrated HPLC system to obtain the initial (T=0) peak area of the intact compound.

-

Incubation: Incubate the remaining test solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.

-

Time-Course Analysis: At predetermined intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), inject subsequent aliquots onto the HPLC.

-

Data Analysis: For each time point, calculate the peak area of the parent compound and any major degradation products. The percentage of the parent compound remaining is plotted against time to determine the rate of hydrolysis and the half-life (t½) in that specific medium.

Application: Derivatization of Amines

The primary application of this compound is the covalent labeling of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. This reaction is the basis for its use in creating fluorescent probes for biomolecules.

Caption: Reaction of this compound with an amine.

The reaction is typically carried out in an anhydrous aprotic solvent such as DMF or DMSO, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to act as an acid scavenger. The resulting sulfonamide bond is highly stable, allowing for robust downstream applications of the fluorescently labeled molecule.

Conclusion

This compound is a potent fluorescent labeling reagent whose utility is critically dependent on its solubility and stability. It is soluble in anhydrous DMSO but is sensitive to moisture, leading to hydrolysis into the corresponding sulfonic acid. For optimal performance, the compound must be stored under dry, inert conditions, and solutions should be prepared fresh in anhydrous solvents immediately before use. The protocols and data provided in this guide serve as a valuable resource for researchers, enabling more effective planning and execution of experiments involving this versatile compound.

References

- 1. Cas 10543-42-7,this compound | lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. adipogen.com [adipogen.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Illuminating World of Coumarins: A Technical Guide to Fluorescent Probes for Biomolecule Detection

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of many biomolecules is often insufficient for sensitive detection and imaging. This has led to the development of a vast arsenal (B13267) of fluorescent probes, among which coumarins have emerged as a particularly versatile and powerful class. Their remarkable photophysical properties, coupled with their synthetic tractability, have positioned them as indispensable tools in biochemistry, cell biology, and drug discovery. This in-depth technical guide explores the core principles of coumarin-based fluorescent probes, providing a comprehensive overview of their synthesis, photophysical characteristics, and diverse applications in the detection and imaging of critical biomolecules.

The Coumarin (B35378) Scaffold: A Privileged Fluorophore

Coumarin, a benzopyran-2-one, forms the structural foundation for a large family of fluorescent dyes.[1][2] The inherent π-conjugated system of the coumarin core is responsible for its fluorescence, which can be finely tuned by chemical modifications.[3][] The most common positions for substitution are the 3 and 7 positions, which significantly influence the intramolecular charge transfer (ICT) and, consequently, the spectral properties of the molecule.[2][5] Introducing electron-donating groups (e.g., amino or hydroxyl) at the 7-position and electron-withdrawing groups at the 3- or 4-position can enhance the charge transfer character, leading to strong emissions, typically in the blue to green region of the spectrum.[6]

The key advantages of using coumarins as fluorescent probes include:

-

High Quantum Yields: Many coumarin derivatives exhibit high fluorescence quantum efficiencies, resulting in bright signals.[1][]

-

Good Photostability: They are generally resistant to photobleaching, allowing for prolonged imaging experiments.[1][]

-

Environmental Sensitivity: Their fluorescence is often sensitive to the polarity and viscosity of the local environment, making them excellent probes for studying molecular interactions and microenvironments.[7][8]

-

Tunable Spectral Properties: The excitation and emission wavelengths can be readily modified through synthetic chemistry, enabling the development of probes for a wide range of applications and for multicolor imaging.[][9]

-

Small Molecular Size: Their relatively small size allows for efficient cell permeability and minimal perturbation of biological systems.[]

Mechanisms of Fluorescence Modulation

The design of coumarin-based "smart" probes, which exhibit a change in fluorescence upon interaction with a specific analyte, relies on several key photophysical mechanisms. These mechanisms effectively switch the fluorescence "on" or "off" in the presence of the target biomolecule. The three primary mechanisms are:

-

Photoinduced Electron Transfer (PET): In a PET-based probe, a fluorophore (the coumarin core) is linked to a recognition moiety that can donate an electron. In the "off" state, excitation of the fluorophore is followed by electron transfer from the recognition moiety, quenching the fluorescence. Upon binding of the analyte to the recognition moiety, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.[5][9]

-

Intramolecular Charge Transfer (ICT): ICT-based probes feature a donor-π-acceptor (D-π-A) structure. The photophysical properties of these probes are highly sensitive to their electronic state and the surrounding environment. Analyte binding can alter the electron-donating or -withdrawing properties of the recognition moiety, leading to a significant shift in the emission wavelength or a change in fluorescence intensity.[5][9]

-

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. In a FRET-based probe, the coumarin can act as either the donor or the acceptor. A change in the distance or orientation between the donor and acceptor upon analyte binding, often due to a conformational change in the probe, results in a change in the FRET efficiency, which can be monitored as a change in the fluorescence of either the donor or the acceptor.[5][9]

Synthesis of Coumarin-Based Probes

The synthesis of coumarin fluorescent probes typically involves the modification of a pre-existing coumarin scaffold.[2][5] Common synthetic strategies include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction to construct the core coumarin ring system.[6] Subsequently, functional groups are introduced, most commonly at the 3 and 7 positions, to install the recognition moiety for the target biomolecule.[2][5] For instance, a common approach involves the etherification or esterification of a 7-hydroxycoumarin to introduce a recognition group that can be cleaved by a specific enzyme.

Quantitative Data of Representative Coumarin Probes

The selection of a suitable coumarin probe is dictated by its specific photophysical properties. The following table summarizes key quantitative data for a selection of coumarin-based probes designed for various biomolecules.

| Probe Name/Target | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |

| Metal Ions | |||||

| Probe L for Cu²⁺ | ~450 | ~520 (upon binding) | - | 3.5 x 10⁻⁶ M | [10] |

| Probe CNS for Hg²⁺ | - | - | - | 2.78 x 10⁻⁸ M | [11] |

| Probes HQ1/HQ2 for Cu²⁺ | 450 | - | - | 1.81 x 10⁻⁸ M / 1.57 x 10⁻⁸ M | [12] |

| Probes for Hg²⁺ and Cu²⁺ | 236 | 458 | - | 33 nM (for Cu²⁺) | [13] |

| Reactive Oxygen Species | |||||

| Probe for Hydroxyl Radical (·OH) | - | - | - | - | [14] |

| Enzymes | |||||

| 7-Hydroxycoumarin derivatives for CYP enzymes | - | - | - | - | [15][16][17] |

Note: This table provides a selection of examples. The photophysical properties can vary depending on the solvent and other experimental conditions. "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of coumarin probes. Below are generalized methodologies for key experiments.

General Spectroscopic Measurements

-

Preparation of Stock Solutions: Prepare a stock solution of the coumarin probe (e.g., 1.0 x 10⁻³ M) in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the metal ions to be tested (e.g., 1.0 x 10⁻² M) in deionized water.

-

Working Solutions: For spectroscopic measurements, dilute the probe stock solution to the desired final concentration (e.g., 1.0 x 10⁻⁵ M) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) or a mixture of buffer and organic solvent.[10]

-

Absorption and Fluorescence Titrations:

-

To a solution of the probe, add increasing concentrations of the target analyte (e.g., metal ion).

-

After each addition, record the UV-Vis absorption spectrum and the fluorescence emission spectrum.

-

The excitation wavelength should be set at the absorption maximum of the probe.

-

-

Selectivity Studies:

-

Prepare solutions of the probe containing various potentially interfering species (e.g., other metal ions) at a concentration significantly higher than that of the target analyte.

-

Record the fluorescence response and compare it to the response in the presence of the target analyte.[10]

-

Cell Culture and Bioimaging

-

Cell Culture: Culture the desired cell line (e.g., HeLa, SH-SY5Y) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[11][18]

-

Probe Loading:

-

Seed the cells on a suitable imaging dish or coverslip and allow them to adhere.

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution of the coumarin probe (e.g., 10 µM) in culture medium for a specific duration (e.g., 30 minutes).[11]

-

-

Analyte Treatment:

-

After probe loading, wash the cells to remove excess probe.

-

Incubate the cells with the target analyte (e.g., a solution of a metal ion or a drug that induces reactive oxygen species) for a specific time.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the coumarin probe.

-

Capture bright-field and fluorescence images to visualize the cellular localization and the fluorescence response.[11]

-

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles and applications of coumarin probes, the following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Signaling Pathway: PET-Based "Turn-On" Probe

Caption: Mechanism of a PET-based "turn-on" fluorescent probe.

Experimental Workflow: Bioimaging with a Coumarin Probe

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 11. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - UTU Research Portal - UTU Research Portal [research.utu.fi]

- 16. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Vanguard of Hope: An In-depth Technical Guide to Coumarin-Based Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and form the structural backbone of numerous molecules with significant therapeutic value[1][2][3]. Their diverse pharmacological profile, including anti-inflammatory, antioxidant, anticoagulant, and antimicrobial activities, has long been recognized[1][3]. In recent years, the spotlight has intensely focused on their anticancer potential, revealing a remarkable capacity to modulate a wide array of cellular pathways crucial for tumor growth and survival[2][4]. Both natural and synthetic coumarin (B35378) derivatives have demonstrated potent cytotoxic and cytostatic effects against a multitude of cancer cell lines, including those associated with breast, lung, colon, prostate, and leukemia[3][5][6][7][8]. This guide provides a comprehensive technical overview of the core mechanisms of action, quantitative efficacy data, key experimental protocols, and the critical structure-activity relationships that define the anticancer landscape of coumarin-based compounds.

Core Mechanisms of Anticancer Action

Coumarins exert their anticancer effects through a multi-targeted approach rather than a single mechanism, making them robust candidates for overcoming drug resistance.[1][5] Key mechanisms include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and the modulation of critical oncogenic signaling pathways.[1][4]

Induction of Apoptosis